
2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide, also known as BCAA, is a chemical compound that has recently gained attention in scientific research. This compound has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action. In
作用机制
The mechanism of action of 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer growth. 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide has been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activity of NF-κB, a signaling pathway involved in inflammation and cancer growth.
Biochemical and Physiological Effects
2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide has been found to have several biochemical and physiological effects in animal models. It has been found to reduce inflammation and oxidative stress, improve glucose metabolism, and reduce tumor growth. 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide has also been found to improve cognitive function and reduce anxiety in animal models.
实验室实验的优点和局限性
One advantage of using 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide in lab experiments is its high purity and stability. 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide can be easily synthesized and purified, making it a reliable compound for research. However, one limitation of using 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and may require the use of solvents or other delivery methods.
未来方向
There are several future directions for research involving 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the efficacy of 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide in various types of cancer and to identify the optimal dosage and delivery method.
Another area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action of 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide and to identify the optimal dosage and delivery method for treating inflammation.
Overall, 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide is a promising compound for scientific research with potential therapeutic applications in various fields. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating various diseases.
合成方法
2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide can be synthesized through a multistep process involving the reaction of 4-bromo-3-chloroaniline with 2-cyanopropan-2-yl acetate. The resulting product is then purified through recrystallization to obtain pure 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide. This synthesis method has been widely used in the research community and has been found to be highly effective in producing high-quality 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide.
科学研究应用
2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide has been found to have potential therapeutic applications in various fields of research. In the field of medicinal chemistry, 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide has been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reducing inflammation in various animal models.
In the field of cancer research, 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide has been studied for its potential as an anticancer agent. It has been found to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer treatment.
属性
IUPAC Name |
2-(4-bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN2O/c1-12(2,7-15)16-11(17)6-8-3-4-9(13)10(14)5-8/h3-5H,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXFYECAOPJGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)CC1=CC(=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-chlorophenyl)-N-(1-cyano-1-methylethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2579126.png)
![3-(2-methoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2579127.png)
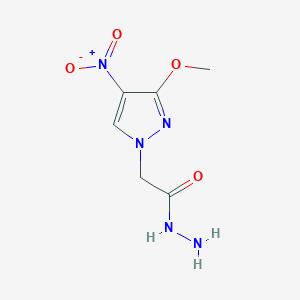

![But-3-ynyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2579134.png)
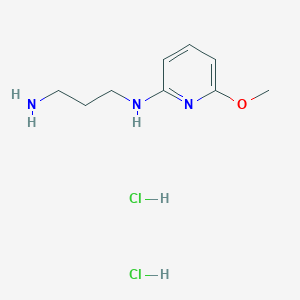
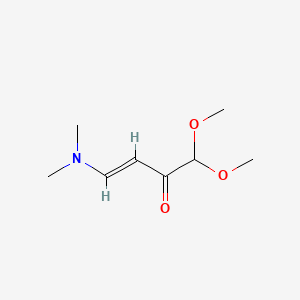
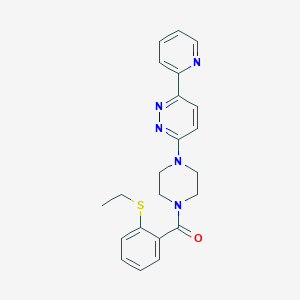
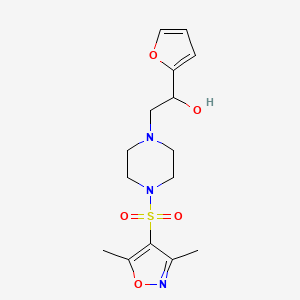
![1-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2579143.png)
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2579144.png)
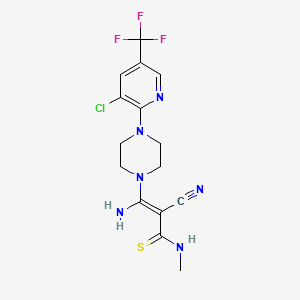
![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide](/img/structure/B2579146.png)
![7-Pyridin-3-yl-1,7-diaza-spiro[4.4]nonane 3HCl](/img/structure/B2579147.png)